molecular formula C28H21BrO3 B10893756 2-(4-Bromophenyl)-2-oxoethyl 2,2,2-triphenylacetate

2-(4-Bromophenyl)-2-oxoethyl 2,2,2-triphenylacetate

Cat. No.: B10893756
M. Wt: 485.4 g/mol
InChI Key: MTCLQYPXFARRDD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2,2,2-triphenylacetate is an organic compound that features a bromophenyl group and a triphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2,2,2-triphenylacetate typically involves the reaction of 4-bromobenzaldehyde with triphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2,2,2-triphenylacetate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of bromophenyl ketones or acids.

    Reduction: Formation of bromophenyl alcohols.

    Substitution: Formation of various substituted bromophenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2,2,2-triphenylacetate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2,2,2-triphenylacetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The triphenylacetate moiety may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate
  • 2-(4-Fluorophenyl)-2-oxoethyl 2,2,2-triphenylacetate
  • 2-(4-Methylphenyl)-2-oxoethyl 2,2,2-triphenylacetate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2,2,2-triphenylacetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can lead to distinct chemical and biological properties, making this compound particularly valuable for specific applications.

Properties

Molecular Formula

C28H21BrO3

Molecular Weight

485.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2,2,2-triphenylacetate

InChI

InChI=1S/C28H21BrO3/c29-25-18-16-21(17-19-25)26(30)20-32-27(31)28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2

InChI Key

MTCLQYPXFARRDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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